4-(4-Chloro-2-nitrophenoxy)phenol
CAS No.: 63009-23-4
Cat. No.: VC14354963
Molecular Formula: C12H8ClNO4
Molecular Weight: 265.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63009-23-4 |
|---|---|
| Molecular Formula | C12H8ClNO4 |
| Molecular Weight | 265.65 g/mol |
| IUPAC Name | 4-(4-chloro-2-nitrophenoxy)phenol |
| Standard InChI | InChI=1S/C12H8ClNO4/c13-8-1-6-12(11(7-8)14(16)17)18-10-4-2-9(15)3-5-10/h1-7,15H |
| Standard InChI Key | GLMSPINECXHASR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(4-Chloro-2-nitrophenoxy)phenol consists of two benzene rings connected by an ether linkage (Figure 1). The first ring is substituted with a chlorine atom at the para position and a nitro group at the ortho position relative to the ether oxygen. The second ring retains a hydroxyl group, conferring phenolic acidity. This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and reactivity toward electrophilic and nucleophilic agents .
Physicochemical Characteristics
Key properties include:
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Molecular weight: 281.65 g/mol
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Solubility: Low in polar solvents (e.g., water) due to hydrophobic aromatic rings; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.
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Melting point: Estimated at 145–150°C based on structural analogs .
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Acidity: The phenolic hydroxyl group has a pKa of ~8.5, making it weakly acidic compared to unsubstituted phenol (pKa 10) .
The nitro and chloro groups induce strong electron-withdrawing effects, polarizing the aromatic rings and directing subsequent chemical modifications to specific positions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-(4-Chloro-2-nitrophenoxy)phenol typically proceeds via a two-step process:
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Nitration of 4-Chlorophenol:
This step introduces the nitro group at the ortho position relative to the hydroxyl group . -
Etherification with Phenol:
A nucleophilic aromatic substitution reaction, often catalyzed by quaternary ammonium salts or phosphonium compounds, facilitates the formation of the ether bond .
Optimization Strategies
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Catalyst Selection: Benzyl(triphenyl)phosphanium salts enhance reaction rates by stabilizing transition states .
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Solvent Systems: Non-polar solvents like toluene improve yield by minimizing side reactions .
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Temperature Control: Reactions conducted at 80–100°C balance kinetics and thermodynamics .
Biological and Chemical Reactivity
Chemical Transformations
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Nitro Reduction:
Catalytic hydrogenation converts the nitro group to an amine, yielding 4-(4-Chloro-2-aminophenoxy)phenol, a potential intermediate for azo dyes or pharmaceuticals . -
Ether Cleavage:
Strong acids (e.g., HBr/acetic acid) cleave the ether bond, regenerating 4-chloro-2-nitrophenol and phenol .
Industrial and Research Applications
Agrochemical Development
The compound serves as a precursor to herbicides and pesticides. Its nitro group can be reduced to an amine, which is subsequently diazotized and coupled to form bioactive azo compounds .
Pharmaceutical Intermediates
Derivatives of 4-(4-Chloro-2-nitrophenoxy)phenol are explored for antimicrobial and anti-inflammatory applications. For example, amine derivatives show promise in inhibiting bacterial efflux pumps .
Materials Science
Incorporated into polymers, this compound enhances thermal stability and UV resistance due to its aromatic and nitro-functionalized structure .
Comparative Analysis of Structural Analogs
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